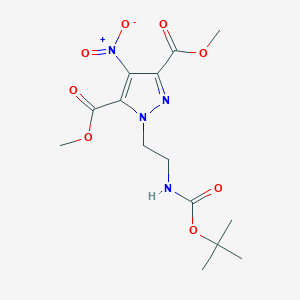

4'-(Boc-amino)-biphenyl-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

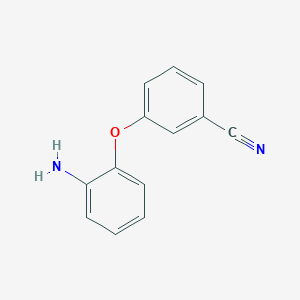

4'-(Boc-amino)-biphenyl-4-carboxylic acid is a compound of interest in the field of organic chemistry, particularly in the synthesis of peptides and peptidomimetics. The presence of the Boc (tert-butyloxycarbonyl) group suggests that it is used as a protected form of an amino acid, which is a common strategy in peptide synthesis to prevent unwanted side reactions .

Synthesis Analysis

The synthesis of related biphenyl carboxylic acids has been described in the literature. For instance, substituted biphenyl-4-carboxylic acids have been synthesized through various methods, which could potentially be adapted for the synthesis of 4'-(Boc-amino)-biphenyl-4-carboxylic acid . Additionally, a method for preparing Boc-aminoacyloxymethyl phenylacetic acids has been reported, which involves esterification, Collins oxidation, and oxidation with sodium chlorite, achieving overall yields between 58 to 69% . This method could potentially be modified for the synthesis of 4'-(Boc-amino)-biphenyl-4-carboxylic acid by changing the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of biphenyl-based amino acids has been studied to understand their potential to nucleate beta-sheet structures in peptides. The design of these molecules, such as 3'-(aminoethyl)-2-biphenylpropionic acid and 2-amino-3'-biphenylcarboxylic acid, allows them to form intramolecular hydrogen bonds, which is crucial for stabilizing certain secondary structures in peptides . The molecular structure of 4'-(Boc-amino)-biphenyl-4-carboxylic acid would likely exhibit similar characteristics conducive to peptide structuring.

Chemical Reactions Analysis

The Boc group in 4'-(Boc-amino)-biphenyl-4-carboxylic acid is a protective group that can be removed under acidic conditions, allowing the amino group to participate in subsequent chemical reactions, such as peptide bond formation. The biphenyl moiety could also influence the reactivity and the physical properties of the compound. For example, the ortho-substituent on phenylboronic acid has been shown to play a key role in catalyzing dehydrative condensation between carboxylic acids and amines, which is a reaction relevant to peptide bond formation .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 4'-(Boc-amino)-biphenyl-4-carboxylic acid are not detailed in the provided papers, the properties of similar biphenyl-based amino acids have been investigated. These studies include the examination of their hydrogen bonding capabilities, which is an important factor in determining solubility, melting point, and other physical properties . The presence of the Boc group would also affect the compound's solubility and stability, making it more resistant to certain chemical conditions until deprotection is desired .

科学的研究の応用

Nanometer-Sized Amino Acids for Molecular Rods

The unnatural amino acid Abc2K, a water-soluble variant of 4‘-amino-[1,1‘-biphenyl]-4-carboxylic acid (Abc), has been used as a nanometer-length building block for creating water-soluble molecular rods. These rods have exceptional size and can be prepared in lengths up to ten nanometers (Gothard, Rao, & Nowick, 2007).

Building Blocks for Pseudopeptide Synthesis

4-Amino-3-(aminomethyl)benzoic acid (AmAbz), a novel unnatural amino acid, shows potential in pseudopeptide synthesis. It allows for the selective reaction with different protecting groups, facilitating peptide bond formation and peptide chain elongation (Pascal, Sola, Labéguère, & Jouin, 2000).

Synthesis of Peptidomimetics and Biologically Active Compounds

5-Amino-1,2,3-triazole-4-carboxylic acid, a molecule related to 4'-(Boc-amino)-biphenyl-4-carboxylic acid, is used in synthesizing peptidomimetics and biologically active compounds based on the triazole scaffold. This includes compounds active as HSP90 inhibitors (Ferrini et al., 2015).

Improvements in Peptide Synthesis Methods

Advancements in peptide synthesis methods, including the use of protected derivatives of amino acids like 4'-(Boc-amino)-biphenyl-4-carboxylic acid, have been significant. These improvements offer better yield and ease of synthesis (Johnson, 1970).

Conformational Locking in Peptide Design

Bicyclo[3.2.0]heptane used as a core structure for conformational locking in peptides, including N-Boc-protected derivatives, is an example of how derivatives of 4'-(Boc-amino)-biphenyl-4-carboxylic acid contribute to innovative peptide design (Vorberg, Trapp, Carreira, & Müller, 2017).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-18(2,3)23-17(22)19-15-10-8-13(9-11-15)12-4-6-14(7-5-12)16(20)21/h4-11H,1-3H3,(H,19,22)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPYIQVSAEHFQHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627667 |

Source

|

| Record name | 4'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-(Boc-amino)-biphenyl-4-carboxylic acid | |

CAS RN |

222986-59-6 |

Source

|

| Record name | 4'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1344265.png)

![4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1344267.png)